2-氨基-5-氟-4-吡啶甲醇

描述

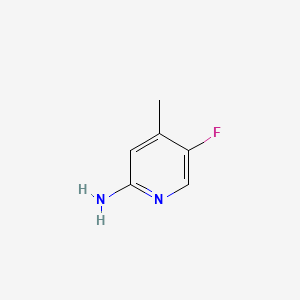

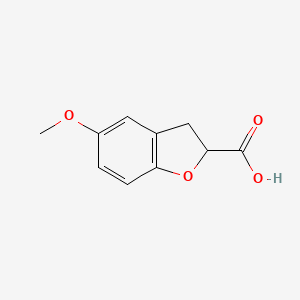

The compound 2-Amino-5-fluoro-4-picoline is a derivative of picoline with an amino group at the second position and a fluorine atom at the fifth position on the pyridine ring. This structure is related to various other compounds that have been studied for their potential applications in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a novel complex with 2-amino-5-picolinium as a component was synthesized and characterized, indicating the potential for creating various salts and complexes with 2-amino-5-fluoro-4-picoline as well . Another study presented an alternate route to synthesize a derivative of 4-picoline, which could provide insights into the synthesis of 2-amino-5-fluoro-4-picoline . Additionally, a catalyst-free synthesis of related quinolinone derivatives was reported, which could be adapted for the synthesis of 2-amino-5-fluoro-4-picoline .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-5-fluoro-4-picoline has been elucidated through various techniques. For example, the crystal structure of a related compound, 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium, was determined, showcasing the types of hydrogen bonding and three-dimensional architecture that might be expected in 2-amino-5-fluoro-4-picoline . The robust hydrogen-bonded motifs observed in the crystal lattice of compounds containing protonated 2-amino-4-picoline suggest that 2-amino-5-fluoro-4-picoline could form similar supramolecular structures .

Chemical Reactions Analysis

The reactivity of 2-amino-5-fluoro-4-picoline can be inferred from studies on related compounds. The presence of amino and fluorine substituents on the pyridine ring can lead to various chemical reactions, such as the formation of hydrogen bonds with other molecules, as seen in the crystal structures of related compounds . The fluorine atom could also influence the electronic properties of the molecule, affecting its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-amino-5-fluoro-4-picoline are not directly reported, related compounds provide some context. The thermal stability of a complex containing 2-amino-5-picolinium was investigated, which could be relevant to the stability of 2-amino-5-fluoro-4-picoline . The intermolecular interactions and hydrogen bonding patterns observed in the crystal structures of similar compounds suggest that 2-amino-5-fluoro-4-picoline would have distinct solid-state properties . Additionally, the presence of a fluorine atom is known to influence the acidity of adjacent hydrogen atoms, which could affect the compound's solubility and hydrogen bonding capacity.

科学研究应用

药理学:药物开发

2-氨基-5-氟-4-吡啶甲醇: 是合成各种药理活性分子的宝贵中间体。 将其掺入药物化合物可以增强其穿过血脑屏障 (BBB) 的能力,使其在中枢神经系统 (CNS) 药物的开发中特别有用 。吡啶环上的氟基团也可以影响候选药物的代谢稳定性和结合亲和力。

材料科学:先进材料合成

在材料科学中,2-氨基-5-氟-4-吡啶甲醇 作为合成复杂有机分子的前体,这些有机分子用于创造先进材料。 这些材料可能包括具有独特电子特性的新型聚合物或小分子,适用于 OLED 或其他电子应用 .

化学合成:构建块

这种化合物广泛用作化学合成中的构建块。 其反应性氨基允许进一步功能化,使其成为构建各种化学实体的通用起始材料,包括杂环化合物,这些化合物在许多药物和农药中普遍存在 .

农业化学:杀虫剂和除草剂设计

2-氨基-5-氟-4-吡啶甲醇: 用于除草剂和杀虫剂的设计和合成。 引入氟基团可以导致开发对目标害虫或杂草具有更高效力和选择性的化合物 .

分析化学:色谱标准

由于其独特的化学结构,2-氨基-5-氟-4-吡啶甲醇 可用作色谱分析中的标准品或参考化合物,通过比较保留时间或光谱来帮助识别或定量样品中的物质 .

生物化学研究:酶抑制研究

在生物化学研究中,这种化合物可以作为某些酶的抑制剂或调节剂。 研究其与酶的相互作用可以提供对酶机制的见解,并有助于开发新的治疗剂 .

环境应用:污染监测

2-氨基-5-氟-4-吡啶甲醇 的环境归宿可以被研究以监测污染并了解该化合物在环境中的行为。 其在土壤或水样中的检测和定量对于环境风险评估至关重要 .

药物化学:先导化合物优化

在药物化学中,2-氨基-5-氟-4-吡啶甲醇 通常用于优化先导化合物。 将其掺入先导结构可以改善药代动力学特性,并提高药物开发过程中成功的可能性 .

作用机制

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.28 , which could influence its distribution within the body. More detailed studies would be needed to fully understand its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Amino-5-fluoro-4-picoline, it is recommended to be stored in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature could potentially affect its stability. The compound’s efficacy could also be influenced by various biological factors, such as the presence of other compounds or the physiological state of the organism.

安全和危害

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

属性

IUPAC Name |

5-fluoro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMOPXJNMQWPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622206 | |

| Record name | 5-Fluoro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

301222-66-2 | |

| Record name | 5-Fluoro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)